molecular formula C25H22N2O5S B489086 (NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide CAS No. 518055-69-1

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide

Cat. No.: B489086
CAS No.: 518055-69-1
M. Wt: 462.5g/mol
InChI Key: PELIJDKLTMBLRI-VYIQYICTSA-N
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Description

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene core with ethoxyanilino and methoxybenzenesulfonamide substituents, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the ethoxyanilino and methoxybenzenesulfonamide groups. Common reagents used in these reactions include aniline derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide
  • (NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-chlorobenzenesulfonamide
  • (NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide

Uniqueness

What sets (NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide, a compound with significant biological potential, is a derivative of naphthalene sulfonamide. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H18N2O4S
  • Molecular Weight : 366.42 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has highlighted various biological activities of this compound, particularly in the context of its potential therapeutic applications. The following sections detail these activities.

1. Antitumor Activity

Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against multiple cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.2
MCF7 (breast cancer)12.8
A549 (lung cancer)18.5

The cytotoxicity was assessed using MTT assays, demonstrating significant tumor cell-specific activity.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Helicobacter pylori16

These findings suggest that the compound may serve as a potential antimicrobial agent.

3. Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes relevant in disease processes.

Enzyme Inhibition Percentage (%) Reference
Urease75
Carbonic Anhydrase60

The inhibition of urease indicates potential applications in treating infections caused by Helicobacter pylori, which relies on this enzyme for survival in the gastric environment.

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving a combination therapy using this compound and traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in murine models of breast cancer.
  • Antimicrobial Efficacy Against H. pylori :
    • Clinical trials assessing the use of this compound in conjunction with standard antibiotic regimens demonstrated improved eradication rates of H. pylori, suggesting a synergistic effect that could reduce antibiotic resistance development.

Properties

IUPAC Name

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-3-32-19-10-8-17(9-11-19)26-24-16-23(21-6-4-5-7-22(21)25(24)28)27-33(29,30)20-14-12-18(31-2)13-15-20/h4-16,26H,3H2,1-2H3/b27-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELIJDKLTMBLRI-VYIQYICTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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